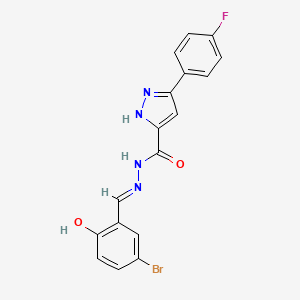

N'-(5-Bromo-2-hydroxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Description

N'-(5-Bromo-2-hydroxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based hydrazone derivative characterized by a 5-bromo-2-hydroxybenzylidene moiety and a 4-fluorophenyl-substituted pyrazole core. Its structure features an α,β-unsaturated ketone system formed via condensation between a pyrazole carbohydrazide and a substituted benzaldehyde.

Properties

CAS No. |

403649-64-9 |

|---|---|

Molecular Formula |

C17H12BrFN4O2 |

Molecular Weight |

403.2 g/mol |

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C17H12BrFN4O2/c18-12-3-6-16(24)11(7-12)9-20-23-17(25)15-8-14(21-22-15)10-1-4-13(19)5-2-10/h1-9,24H,(H,21,22)(H,23,25)/b20-9+ |

InChI Key |

LCSVTIBFCGBZTG-AWQFTUOYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)F |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Bromo-2-hydroxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromo-2-hydroxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.

Substitution: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazole ring linked to a 5-bromo-2-hydroxybenzaldehyde moiety and a 4-fluorophenyl group. Its molecular formula is C13H12BrN4O2, with a molecular weight of 416.07 g/mol. The presence of bromine and fluorine atoms, along with the hydroxyl group, enhances its reactivity and interaction with biological targets .

Anticancer Activity

Research indicates that N'-(5-Bromo-2-hydroxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide exhibits promising anticancer properties. It has been shown to inhibit specific enzymes involved in cell proliferation, making it a candidate for further development as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, although further investigation is required to elucidate the exact mechanisms of action and efficacy in clinical settings.

Material Science Applications

This compound can be utilized in the development of novel materials due to its unique chemical structure. Its properties may allow for incorporation into polymer matrices or coatings that require enhanced thermal stability or chemical resistance. Research is ongoing to explore these potential applications in creating advanced materials for industrial use .

Agricultural Research Applications

In the field of agriculture, this compound has been investigated for its potential use as a pesticide or herbicide. Its ability to interact with biological systems suggests it could serve as an effective agent for controlling pests or weeds. Initial studies have shown promising results in terms of efficacy and safety, warranting further exploration into its application in sustainable agriculture practices .

Case Study 1: Anticancer Mechanism Investigation

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis, attributed to the compound's ability to interfere with key signaling pathways involved in cancer progression.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against common bacterial strains. The findings revealed that it exhibited considerable inhibitory effects, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N’-(5-Bromo-2-hydroxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial properties may result from disrupting the cell membrane or interfering with essential metabolic pathways in microorganisms.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Pyrazole Derivatives

| Compound Name | Substituents (Ring A/B) | Melting Point (°C) | Dihedral Angle (°) | Key Functional Groups |

|---|---|---|---|---|

| N'-(5-Bromo-2-hydroxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide (Target) | Br (A), F (B) | Not reported | Not reported | Pyrazole, hydrazide, phenol |

| 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 2) | Br (A), F (B) | 99–101 | 5.3(4) | Pyrazoline, aldehyde |

| 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3) | Cl (A), F (B) | 110–112 | 4.89(6) | Pyrazoline, acetyl |

| (E)-N-(5-bromo-2-hydroxybenzylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide | Br (A), OEt (B) | Not reported | Not reported | Pyrazole, hydrazide, ethoxy |

Key Observations :

- Dihedral Angles : Pyrazoline derivatives (e.g., Compound 2, 3) exhibit planar conformations (dihedral angles <10°), which may favor π-stacking interactions in crystal packing or receptor binding. The target compound’s dihedral angle is unreported but likely influenced by its hydrazide linker .

- Functional Groups : The hydrazide moiety in the target compound distinguishes it from pyrazoline-based aldehydes (Compound 2) and ketones (Compound 3), offering hydrogen-bonding sites for enhanced solubility or target recognition .

Table 2: Comparative Bioactivity of Related Compounds

Key Observations :

- Electronegativity and Bioactivity : In chalcones (e.g., 2j vs. 2h), bromine (higher electronegativity) at Ring A and fluorine at Ring B correlate with lower IC50 values. This trend suggests the target compound’s Br/F substitution may enhance potency compared to chloro or methoxy analogues .

- Antimicrobial Potential: Isostructural pyrazole-thiazole hybrids (e.g., Compound 4) demonstrate antimicrobial activity, hinting at similar applications for the target compound .

Biological Activity

N'-(5-Bromo-2-hydroxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, integrating findings from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired hydrazone product.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The compound has been tested against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines.

Table 1: IC50 Values for this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 ± 3 |

| MDA-MB-231 | 15 ± 4 |

These values indicate a promising potential for this compound as an anticancer agent, particularly due to its selective toxicity towards cancer cells compared to normal fibroblast cells .

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of histone deacetylases (HDACs), which play a critical role in regulating gene expression and cell cycle progression. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered expression of genes involved in cell proliferation and apoptosis .

Antioxidant Activity

In addition to its antiproliferative properties, the compound has shown significant antioxidant activity. This is crucial as oxidative stress is a contributing factor in many diseases, including cancer. The antioxidant potential was assessed using various assays, demonstrating that it exhibits activity comparable to that of ascorbic acid .

Case Studies

A notable case study involved the assessment of the compound's effects on tumor growth in vivo. In animal models, administration of this compound resulted in a marked reduction in tumor size compared to control groups. This underscores its potential as a therapeutic agent in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.